N-[(2,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a quinazolinone core, which is known for its diverse biological activities, and a dichlorophenyl group, which can enhance its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Sulfanylidene Group:
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction, where the quinazolinone derivative reacts with 2,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s quinazolinone core is known for its potential as an enzyme inhibitor, making it a candidate for drug development targeting various diseases, including cancer and infectious diseases.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities. The dichlorophenyl group enhances its ability to interact with biological membranes, potentially improving its bioavailability.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the dichlorophenyl group can enhance binding affinity and specificity. The sulfanylidene group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core but lack the dichlorophenyl and sulfanylidene groups.
Dichlorophenyl Derivatives: Compounds such as 2,4-dichlorophenylacetic acid share the dichlorophenyl group but have different core structures.
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is unique due to its combination of a quinazolinone core, a dichlorophenyl group, and a sulfanylidene group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2S/c18-11-6-5-10(13(19)7-11)8-20-15(23)9-22-16(24)12-3-1-2-4-14(12)21-17(22)25/h5-7,12,14H,1-4,8-9H2,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUYHJLNYDYDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)CC(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.